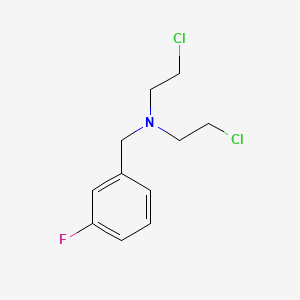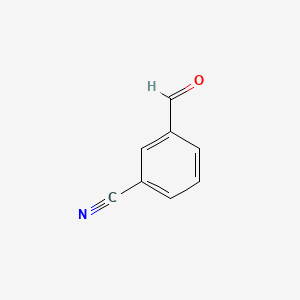
MK6-83
科学研究应用
MK6-83具有多种科学研究应用:
化学: 用作研究瞬时受体电位粘液蛋白通道功能的工具化合物。
生物学: 研究其在细胞钙信号传导和溶酶体功能中的作用。
医学: 潜在的治疗剂,用于治疗与溶酶体贮积症相关的疾病,例如粘液脂质沉积症IV型。
工业: 用于开发靶向钙通道的新药
作用机制
MK6-83通过激活瞬时受体电位粘液蛋白1通道发挥作用,导致钙从溶酶体中释放。这种激活触发了一系列细胞事件,包括激活钙/钙调蛋白依赖性蛋白激酶激酶,以及随后激活自噬相关蛋白复合体。 该化合物还影响转录因子EB的核转运,从而上调自噬基因 .
生化分析
Biochemical Properties
MK6-83 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate TRPML1 channels, which are involved in lysosomal function. The activation of TRPML1 by this compound enhances the lysosomal exocytosis and autophagy processes, which are vital for cellular homeostasis. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes in cells expressing TRPML1 mutations .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to reduce cell viability and induce caspase-3-dependent apoptosis in certain cell lines. This compound also enhances lysosomal exocytosis, which is crucial for the degradation and recycling of cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TRPML1 channels. By activating these channels, this compound facilitates the release of lysosomal contents into the cytoplasm, thereby promoting autophagy and lysosomal exocytosis. This activation is particularly effective in cells with TRPML1 mutations, where this compound restores the function of mutant TRPML1 isoforms. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes, which is essential for maintaining cellular zinc homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound maintains its efficacy over prolonged incubation periods, while in vivo studies have demonstrated its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates TRPML1 channels without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including reduced cell viability and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lysosomal function and zinc homeostasis. The compound interacts with enzymes and cofactors that regulate lysosomal exocytosis and autophagy. By activating TRPML1 channels, this compound enhances the degradation and recycling of cellular components, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 channels, which are predominantly found in lysosomes. This targeted distribution ensures that this compound exerts its effects primarily within lysosomal compartments .
Subcellular Localization
This compound is primarily localized within lysosomes, where it exerts its activity by activating TRPML1 channels. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to lysosomal compartments. This specific localization is crucial for this compound’s function in promoting lysosomal exocytosis and autophagy .
准备方法
合成路线和反应条件
MK6-83的合成涉及在特定条件下将5-甲基噻吩-2-磺酰氯与2-(哌啶-1-基)苯胺反应。该反应通常需要三乙胺等碱,并在二氯甲烷等有机溶剂中进行。 然后使用重结晶或色谱等标准技术对产物进行纯化 .
工业生产方法
This compound的工业生产方法尚未被广泛记录,但它们很可能遵循与实验室环境中使用的合成路线相似的路线,并针对规模、产率和纯度进行优化。 可以使用自动化反应器和连续流系统来提高效率和一致性 .
化学反应分析
反应类型
MK6-83经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成亚砜或砜。
还原: 还原反应可以将磺酰胺基团转化为胺。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
主要产品
氧化: 亚砜和砜。
还原: 胺。
取代: 根据所用亲电试剂的不同,各种取代衍生物.
相似化合物的比较
类似化合物
ML-SA1: 另一种瞬时受体电位粘液蛋白通道激活剂,具有不同的选择性和效力。
ML-SI3: 瞬时受体电位粘液蛋白通道的选择性抑制剂。
SN-2: 一种具有类似通道开放特性的化合物,但化学结构不同
独特性
MK6-83在瞬时受体电位粘液蛋白1上的中等选择性优于瞬时受体电位粘液蛋白2和瞬时受体电位粘液蛋白3,使其成为研究这些通道的特定功能的宝贵工具。 它能够恢复粘液脂质沉积症IV型患者细胞的通道功能,进一步突出了其潜在的治疗应用 .
属性
IUPAC Name |
5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYSXZCDAWOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336629 | |
| Record name | MK6-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062271-24-2 | |
| Record name | MK6-83 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK6-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK6-83 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


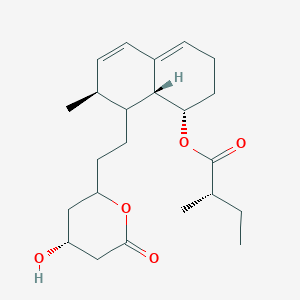

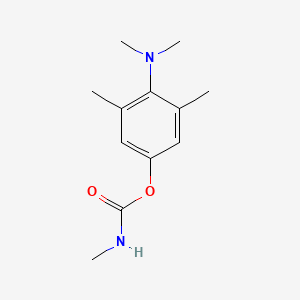
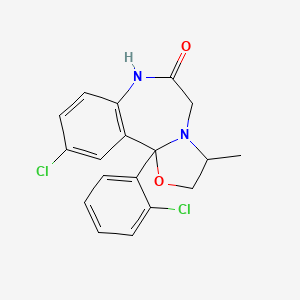
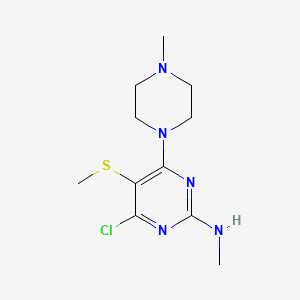
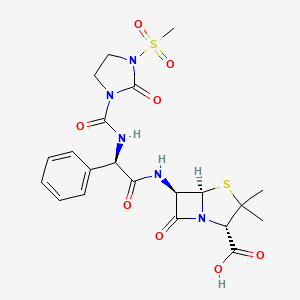
![1-[5-[3-[5-Chloro-2-(phenylmethoxy)phenyl]thiophen-2-yl]pyridin-3-yl]-2,2,2-trifluoroethane-1,1-diol](/img/structure/B1676550.png)
![5-O-[8-(cis-2,6-dimethylmorpholino)octylcarbamoyl]eseroline](/img/structure/B1676551.png)
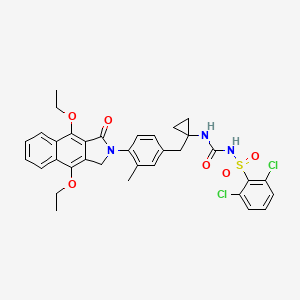
![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)
![2-(2,4-difluorophenyl)-3-methyl-1-(1,2,4-triazol-1-yl)-3-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]sulfanylbutan-2-ol](/img/structure/B1676558.png)

